N-tert-Butyloxycarbonyl Dehydro Silodosin
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Description
N-tert-Butyloxycarbonyl Dehydro Silodosin is a biochemical used for proteomics research . It is available for purchase online with a CAS Number of 239463-80-0 .
Synthesis Analysis
The synthesis of N-tert-Butyloxycarbonyl Dehydro Silodosin involves the use of oxalyl chloride in methanol for the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
Molecular Structure Analysis
The molecular formula of N-tert-Butyloxycarbonyl Dehydro Silodosin is C30H38F3N3O6 . The molecular weight is 593.63 .
Chemical Reactions Analysis
The N-tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-tert-Butyloxycarbonyl Dehydro Silodosin include a molecular weight of 595.6 g/mol . The XLogP3-AA value is 5 .
Scientific Research Applications
Pharmacological Efficacy of Silodosin
Silodosin in BPH Treatment : Silodosin, a highly selective α1A-adrenoceptor antagonist, has shown effectiveness in treating signs and symptoms associated with BPH. It improves voiding and storage symptoms, urinary flow rates, and quality of life in men with lower urinary tract symptoms (LUTS) due to BPH. Its efficacy is comparable to tamsulosin and is well-tolerated by patients, with a low risk of orthostatic hypotension (Keating, 2015) Keating, G. (2015). Silodosin: A Review of Its Use in the Treatment of the Signs and Symptoms of Benign Prostatic Hyperplasia. Drugs, 75, 207-217.
Selectivity and Safety Profile
Selective α1-Adrenoceptor Antagonism : Among α1-adrenoceptor blockers, Silodosin uniquely exhibits true selectivity for the α1A-adrenoceptor subtype, contributing to its favorable cardiovascular safety profile. This specificity likely underlies the very low incidence of orthostatic hypotension associated with its use, although abnormal ejaculation remains the most commonly reported adverse effect (Lepor, H., Kazzazi, A., & Djavan, B., 2012) Lepor, H., Kazzazi, A., & Djavan, B. (2012). α-Blockers for benign prostatic hyperplasia: the new era. Current Opinion in Urology, 22, 7–15.
Molecular Mechanisms
Mechanism of Action : Silodosin works by antagonizing α1A-adrenergic receptors in the prostate and urethra, causing smooth muscle relaxation in the lower urinary tract. Its selectivity for the α1A-adrenergic receptor minimizes the chance for blood pressure-related adverse effects, making it an effective option for LUTS/BPH treatment (Yoshida, M., Kudoh, J., Homma, Y., & Kawabe, K., 2011) Yoshida, M., Kudoh, J., Homma, Y., & Kawabe, K. (2011). Safety and efficacy of silodosin for the treatment of benign prostatic hyperplasia. Clinical Interventions in Aging, 6, 161-172.
properties
IUPAC Name |
tert-butyl N-[(2R)-1-[7-carbamoyl-1-(3-hydroxypropyl)indol-5-yl]propan-2-yl]-N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38F3N3O6/c1-20(16-21-17-22-10-12-35(11-7-14-37)26(22)23(18-21)27(34)38)36(28(39)42-29(2,3)4)13-15-40-24-8-5-6-9-25(24)41-19-30(31,32)33/h5-6,8-10,12,17-18,20,37H,7,11,13-16,19H2,1-4H3,(H2,34,38)/t20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCYVMNPICJOBM-HXUWFJFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38F3N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butyloxycarbonyl Dehydro Silodosin |
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